N-benzyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide -

N-benzyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide

Catalog Number: EVT-4161948
CAS Number:
Molecular Formula: C23H21N3O3S
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523) is a potent and selective leukotriene receptor antagonist. It exhibits high binding affinity for leukotriene receptors, effectively blocking the actions of leukotrienes, which are inflammatory mediators. It was chosen for clinical evaluation as a potential treatment for asthma and other inflammatory conditions.

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

Compound Description: 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. It effectively inhibits the synthesis of leukotrienes, another group of inflammatory mediators, by blocking FLAP, a protein essential for their production. AM103 has demonstrated efficacy in preclinical models of asthma, making it a promising candidate for treating inflammatory diseases.

N-(2-methoxy-benzyl)-acetamide (2MBA)

Compound Description: N-(2-methoxy-benzyl)-acetamide (2MBA) is an amide derivative that has shown promising anticancer activity. Studies suggest it can target PARP protein, a crucial protein involved in DNA repair and a key target in the treatment of breast cancer.

(2-Hydroxy-4-methoxy)benzyl Aminoadamantane Conjugates (compounds 1-5)

Compound Description: These compounds are a series of amantadine derivatives designed to block the influenza A M2 S31N proton channel. They share a core structure consisting of an adamantane moiety linked to a (4-methoxy-2-hydroxy)-benzyl group. These compounds exhibited varying degrees of antiviral activity and differed in their binding kinetics to the M2 channel.

4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles (6a-o)

Compound Description: This series of 1,2,4-triazole derivatives was synthesized and evaluated for anti-inflammatory and analgesic activity. Notably, compounds with piperdine, 1-benzyl piperazine, and morpholine substitutions at the C-2 position of the acetamido group displayed significant anti-inflammatory activity comparable to the standard drug indomethacin.

1-(1-methoxy pyran glucosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienyl methyl] benzene

Compound Description: This compound is a thiophene derivative synthesized through a multi-step process. The paper primarily focuses on the synthesis method, emphasizing the avoidance of genotoxic impurities during production.

1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl) piperidine-3,4,5-triol (18a)

Compound Description: 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl) piperidine-3,4,5-triol (18a) is a N-benzyl-deoxynojirimycin derivative (NB-DNJD) that exhibits potent α-glucosidase inhibitory activity, surpassing the activity of the standard drug acarbose. This suggests its potential as a therapeutic agent for type Ⅱ diabetes. Molecular docking studies revealed favorable interactions between compound 18a and the active site of α-glucosidase, contributing to its high inhibitory activity.

1-Benzyl-5-methoxy-2′,3-dimethyl-4,6-dioxa-2-azaspiro[bicyclo[3.2.0]hept-2-ene-7,4′-isoquinoline]-1′,3′(2′H,4′H)-dione

Compound Description: The crystal structure of this compound, an isoquinoline derivative with a complex spirocyclic system, was determined by X-ray diffraction. The paper highlights the conformational details of the molecule and the intermolecular interactions in the crystal lattice.

2-[(diisopropylcarbamoyl)methoxy]-N-benzyl-4-methylbenzamide

Compound Description: The crystal structure of this benzamide derivative was determined, revealing an open-chain crown ether-like structure. It is mentioned that these types of compounds can form stable complexes with trivalent lanthanide ions, potentially having applications in medical and material sciences.

N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide

Compound Description: This benzofuran derivative was synthesized as part of a research program exploring novel indole-like molecules as potential cannabinoid agonists.

4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone (1) and Derivatives

Compound Description: This compound and its derivatives, featuring various substituents at the 4-position of the pyridazinone ring, were synthesized and their chemical behavior explored.

New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives

Compound Description: This series of sulfonamide derivatives, incorporating both a triazine ring and a sulfonamide fragment, was designed as potential anticancer agents. Several compounds, particularly those with 4-trifluoromethylbenzyl and 3,5-bis(trifluoromethyl)benzyl substituents, exhibited promising cytotoxic activity against cancer cell lines.

(S)-1-(4-(2-[18F]Fluoroethoxy)-benzyl)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin ([18F]CbR)

Compound Description: This compound is a nonpeptidyl caspase binding radioligand developed for imaging apoptosis using positron emission tomography (PET). It targets activated caspases, enzymes that play a crucial role in the apoptotic process.

2-[(diisopropylcarbamoyl)methoxy]-N-benzyl-4-methylbenzamide

Compound Description: This benzamide derivative exhibits a unique open-chain crown ether-like structure. These types of compounds are known for their ability to form stable complexes with trivalent lanthanide ions, potentially finding applications in medical and material sciences.

N-{(2S)-3-Hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenyl-2-butyl}-4-methylbenzenesulfonamide

Compound Description: The crystal structure of this compound, featuring a thiadiazole ring and a sulfonyl-benzene moiety, was determined and analyzed. The paper focuses on the conformational features of the molecule and the intermolecular interactions within the crystal lattice.

E/Z 2-Benzylideneindan-1-One-Based Photoswitches

Compound Description: This series of compounds, based on a 2-benzylideneindan-1-one scaffold, was designed as photoswitchable dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), relevant targets for treating Alzheimer's disease. The compounds exhibited varying degrees of inhibition against both enzymes depending on their isomeric form (E or Z).

2 (1-5)

Compound Description: These are a series of novel nickel(II) complexes developed as catalysts for the conversion of atmospheric CO2 into organic cyclic carbonates. They feature tripodal ligands (L1-L5) with varying electronic and steric properties, influencing their catalytic efficiency. The complex with electron-releasing -Me and -OMe groups on the ligand showed the highest catalytic efficiency.

Methyl 3,4,6-tri-O-benzyl-2-deoxy-2-C-nitromethyl-β-D-galactopyranoside

Compound Description: This compound is a C-branched carbohydrate synthesized as a precursor to C-functionalized glycosylamines. The crystal structure confirms its β-galacto configuration and reveals an almost ideal chair conformation of the sugar ring.

[M(II)Ln(III)(L)(DBM)3] (ZnDy = 1, CoY = 2, CoDy = 3·3.5CH3CN, CoGd = 4·3.5CH3CN)

Compound Description: These are heterodinuclear 3d-4f complexes studied for their magnetic properties. They feature a dinuclear core bridged by diphenoxo ligands, with additional coordination sites occupied by dibenzoylmethane (DBM) anions.

Amino-substituted (1H-benzo[d]imidazol-1-yl)pyrimidine Hybrids

Compound Description: A series of amino-substituted benzimidazole-pyrimidine hybrids was synthesized and characterized, and their molecular and supramolecular structures were analyzed using X-ray crystallography. The paper highlights the various intermolecular interactions, including hydrogen bonds and π-π stacking, that contribute to the crystal packing of these compounds.

N-Acyldihydropyridones

Compound Description: Enantiopure N-acyldihydropyridones were utilized as key intermediates in the asymmetric synthesis of indolizidine alkaloids, including (-)-205A, (-)-207A, and (-)-235B. These chiral molecules provided a platform for controlling stereochemistry during the construction of the complex alkaloid frameworks.

4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide

Compound Description: This compound is a methylbenzenesulfonamide derivative synthesized and characterized as a potential small molecular antagonist for CCR5, a receptor involved in HIV-1 infection.

2(3),9(10),16(17),23(24)-tetra-[(E)-4-((5-bromo-3-methoxy-2-(λ1-oxidanyl)benzyl idene)amino)-N-(pyridine-2-yl)benzenesulfonamide]phthalocyaninato zinc(II) phthalocyanine (3)

Compound Description: This compound is a zinc(II) phthalocyanine with novel benzenesulfonamide derivative substituents. It was synthesized and characterized for its potential use in photocatalytic applications.

2-[ 2-( 4-Methoxy-pyridin-2-yl )-ethyl ]-3 H-imidazo [ 4 , 5b ] pyridine (BYK 191023)

Compound Description: 2-[ 2-( 4-Methoxy-pyridin-2-yl )-ethyl ]-3 H-imidazo [ 4 , 5b ] pyridine (BYK 191023) is an imidazopyridine derivative that acts as a selective and irreversible inhibitor of inducible nitric-oxide synthase (iNOS). It has shown promise as a potential therapeutic agent for various inflammatory disorders.

Rivoglitazone [(RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl)methoxy]benzyl}-1,3-thiazolidine-2,4-dione monohydrochloride]

Compound Description: Rivoglitazone is a novel thiazolidinedione (TZD) derivative that acts as a peroxisome proliferator-activated receptor γ (PPARγ) selective agonist. It has been extensively studied for its pharmacokinetics, metabolism, and potential as a therapeutic agent for diabetes and other metabolic disorders.

trans-[PtCl2(Ln)2]∙xSolv (1–13)

Compound Description: This series comprises platinum(II) complexes with N6-benzyladenosine-based N-donor ligands, explored as potential anticancer agents. While showing low toxicity against tested cancer cell lines, these complexes demonstrated interaction with the sulfur-containing biomolecule l-methionine.

Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis-Specific Serine/Threonine Kinase 2 (TSSK2)

Compound Description: This series of compounds, including pyrrolopyrimidine 10 (GSK2163632A) and pyrimidine 17 (ALK inhibitor 1), are potent inhibitors of TSSK2, a target for male contraception. These compounds represent the first sub-100 nanomolar inhibitors of any TSSK isoform reported.

N-{2-[5-(4-fluoro-benzyl)-1-(4-methoxy-benzyl)-4,6-dioxo-1,4,5,6-tetrahydro-[1,3,5]triazin-2-ylamino]-ethyl}-guanidine (PC-10)

Compound Description: PC-10 is a nonpeptidic prokineticin receptor 1 (PKR1) antagonist, a potential target for reducing inflammatory pain and cancer therapy. The compound was labeled with 18F for use as a PET imaging agent to quantify PKR1 levels in vivo.

Methyl 1’-ethyl-4-methoxy-2’,5-dioxo-5H-spiro[furan-2,3’-indoline]-3-carboxylate (4)

Compound Description: Methyl 1’-ethyl-4-methoxy-2’,5-dioxo-5H-spiro[furan-2,3’-indoline]-3-carboxylate (4) is a spirolactone synthesized through the interaction of N-ethyl isatin with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine.

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

Compound Description: This compound is a benzamide derivative that exhibits potent neuroleptic activity, showing greater potency than haloperidol and metoclopramide in animal models. It is proposed to be a potential antipsychotic drug with fewer extrapyramidal side effects.

N-(1-benzyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-08050)

Compound Description: This compound is another benzamide derivative that exhibits potent central dopaminergic blocking activity, suggesting its potential as an antipsychotic drug. It showed greater potency than haloperidol and chlorpromazine in inhibiting various behaviors in animal models.

N-[(2RS,3SR)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide hydrochloride (YM-09151-1)

Compound Description: This is the hydrochloride salt of a neuroleptic benzamide derivative, closely related to YM-09151-2. The crystal structures of both the anhydrous and monohydrate forms were determined, revealing disordering in the pyrrolidine ring and benzyl group.

trans-N-(1-benzyl-4-methyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-methylaminobenzamide hydrochloride

Compound Description: This compound is another structurally related benzamide derivative with neuroleptic activity. Its crystal structure has been determined, revealing an intramolecular hydrogen bond between the amide nitrogen and methoxy oxygen.

N-[(2RS, 3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaimnobenzamide

Compound Description: This compound, a benzamide derivative with neuroleptic activity, is the free base form of YM-09151-1 and YM-09151-2. Its crystal structure has been determined, revealing an intramolecular hydrogen bond that forms a six-membered ring fused with the benzene ring.

[carbonyl-14C]- and (methoxy-d3)-labeled N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl] −5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

Compound Description: These are isotopically labeled versions of YM-09151-2, synthesized for use in biochemical studies such as metabolism and pharmacokinetics.

Properties

Product Name

N-benzyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide

IUPAC Name

N-benzyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C23H21N3O3S/c1-16-12-13-18(22-19-10-6-7-11-20(19)23(29-2)26-25-22)14-21(16)30(27,28)24-15-17-8-4-3-5-9-17/h3-14,24H,15H2,1-2H3

InChI Key

IWSDFGVMZKPEBJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC)S(=O)(=O)NCC4=CC=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC)S(=O)(=O)NCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.